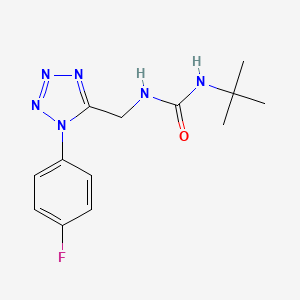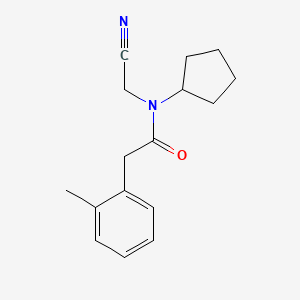
3-(5-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one is a synthetic organic compound known for its unique chemical structure, which combines a benzimidazole moiety with a chromenone framework. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is then coupled with a chromenone derivative.
-
Step 1: Synthesis of 5-chloro-1H-benzimidazole
Reagents: o-phenylenediamine, 5-chlorobenzoic acid
Conditions: Reflux in the presence of a dehydrating agent such as polyphosphoric acid.
-
Step 2: Synthesis of 7-(diethylamino)-2H-chromen-2-one
Reagents: 4-hydroxycoumarin, diethylamine
Conditions: Heating under reflux in an appropriate solvent like ethanol.
-
Step 3: Coupling Reaction
Reagents: 5-chloro-1H-benzimidazole, 7-(diethylamino)-2H-chromen-2-one
Conditions: Catalytic amount of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
3-(5-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one can undergo various chemical reactions, including:
-
Oxidation: : The chromenone moiety can be oxidized to form quinone derivatives.
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Mild to moderate temperatures, aqueous or organic solvents.
-
Reduction: : The nitro group (if present) on the benzimidazole ring can be reduced to an amine.
Reagents: Hydrogen gas, palladium on carbon (Pd/C).
Conditions: Room temperature, atmospheric pressure.
-
Substitution: : Halogen substitution on the benzimidazole ring can be achieved using nucleophiles.
Reagents: Sodium methoxide, sodium ethoxide.
Conditions: Reflux in methanol or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromenone moiety typically yields quinone derivatives, while reduction of nitro groups results in amines.
科学的研究の応用
3-(5-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromenone structure.
Medicine: Studied for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 3-(5-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one varies depending on its application:
Biological Activity: It may interact with DNA or proteins, inhibiting their function and leading to cell death in cancer cells.
Fluorescent Probes: The compound’s chromenone moiety can absorb and emit light, making it useful in imaging applications.
類似化合物との比較
Similar Compounds
- 3-(5-fluoro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one
- 3-(5-methyl-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one
Uniqueness
3-(5-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one is unique due to the presence of the chlorine atom on the benzimidazole ring, which can influence its electronic properties and reactivity. This makes it distinct in terms of its potential biological activities and applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
3-(6-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c1-3-24(4-2)14-7-5-12-9-15(20(25)26-18(12)11-14)19-22-16-8-6-13(21)10-17(16)23-19/h5-11H,3-4H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOWVRJYEORQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(N3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[Cyclohexyl(1,3-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2750320.png)




![5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2750333.png)
![N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2750335.png)
![ethyl 4-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}-4,5-dihydrofuran-3-carboxylate](/img/structure/B2750336.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2750337.png)



![6-fluoro-N-[2-(4-fluorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2750341.png)
![N-Methyl-4-[(1-methylcyclopropyl)methyl-prop-2-enoylamino]benzamide](/img/structure/B2750342.png)
